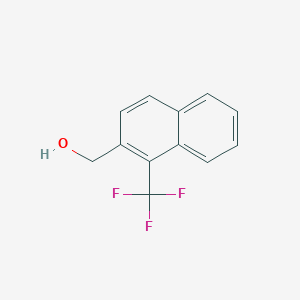
(1-(Trifluoromethyl)naphthalen-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Trifluoromethyl)naphthalen-2-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Trifluoromethyl)naphthalen-2-yl)methanol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the addition of a methanol group. One common method involves the trifluoromethylation of naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide, followed by a reduction reaction to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(Trifluoromethyl)naphthalen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or the methanol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: (1-(Trifluoromethyl)naphthalen-2-yl)methanol is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (1-(Trifluoromethyl)naphthalen-2-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparaison Avec Des Composés Similaires
- (1-(Trifluoromethyl)phenyl)methanol
- (1-(Trifluoromethyl)benzyl)methanol
- (1-(Trifluoromethyl)anthracen-2-yl)methanol
Uniqueness: (1-(Trifluoromethyl)naphthalen-2-yl)methanol is unique due to its naphthalene backbone, which imparts specific chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C12H9F3O |
|---|---|
Poids moléculaire |
226.19 g/mol |
Nom IUPAC |
[1-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6,16H,7H2 |
Clé InChI |
CWOGCTFVEFJWBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















